molecular formula C19H19F3N6O3 B2725403 1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097911-47-0

1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2725403
CAS No.: 2097911-47-0
M. Wt: 436.395
InChI Key: HHYXAXGPVQMJQH-UHFFFAOYSA-N
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Description

1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a high-purity chemical compound offered for research and development purposes. This complex molecule features a hybrid structure incorporating a 1,2,3-triazole ring, a piperidine moiety, and a hydantoin (imidazolidine-2,4-dione) core, substituted with a trifluoroethyl group. The specific fusion of these pharmacologically relevant subunits suggests significant potential for use in medicinal chemistry and drug discovery research, particularly in the synthesis and investigation of novel biologically active molecules . The detailed mechanism of action and specific biological targets for this compound are areas of active investigation and are not yet fully characterized. Researchers value this product as a key intermediate or building block for constructing more complex chemical entities or for probing biochemical pathways . As with many specialized research chemicals, its primary applications lie in academic and industrial research settings. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers should handle this material with appropriate care and adhere to their institution's safety protocols.

Properties

IUPAC Name

1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O3/c20-19(21,22)12-27-16(29)11-26(18(27)31)13-6-8-25(9-7-13)17(30)15-10-23-28(24-15)14-4-2-1-3-5-14/h1-5,10,13H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYXAXGPVQMJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety and an imidazolidine ring. The presence of trifluoroethyl and piperidine groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation, apoptosis, and inflammation. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The imidazolidine ring may interact with enzymes involved in metabolic pathways.
  • Cell Cycle Regulation : Compounds containing triazole rings have been shown to affect cell cycle progression in cancer cells.
  • Apoptotic Induction : The compound may promote apoptosis in malignant cells through various signaling pathways.

Antitumor Activity

Recent studies have demonstrated the potential antitumor activity of related triazole compounds. For instance, derivatives of 1,2,4-triazoles have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
47fHCT-1166.2
47eT47D27.3

These findings suggest that the structural features of triazole derivatives are crucial for their antitumor efficacy.

Antiviral and Antibacterial Activity

Triazole derivatives have also been evaluated for antiviral and antibacterial properties. For example, certain triazolethiones exhibited activity against viral infections and bacterial strains:

CompoundActivity TypeTarget OrganismReference
47aAntiviralVarious viral strains
51aAntibacterialStreptococcus spp., E. coli

These results indicate a broad spectrum of biological activity associated with triazole-containing compounds.

Case Studies

In a notable case study, researchers synthesized a series of triazole derivatives and assessed their biological activity through in vitro assays. The study highlighted the importance of functional group modifications in enhancing the potency of these compounds against cancer cell lines:

  • Study Design : A one-pot synthesis method was employed to generate multiple derivatives.
  • Results : Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values comparable to standard chemotherapeutics like Cisplatin.

Comparison with Similar Compounds

Structural Analog 1: {2-[2-(1H-Imidazol-1-yl)ethyl]-1-piperidinyl}{1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanone

Key Features :

  • Triazole-piperidine linkage : Similar to the target compound but with a trifluoromethylbenzyl substituent instead of phenyl.
  • Trifluoromethyl group : Enhances lipophilicity compared to the target’s trifluoroethyl group.

Comparison :

Property Target Compound Analog 1
Triazole substituent 2-phenyl 2-(trifluoromethyl)benzyl
Fluorinated group 2,2,2-trifluoroethyl Trifluoromethyl
Piperidine linkage Carbonyl-bonded to triazole Carbonyl-bonded to triazole with imidazole side chain
Potential applications Enzyme inhibition (dione + triazole) Enhanced lipophilicity for CNS-targeting agents

The target compound’s trifluoroethyl group balances lipophilicity and steric bulk, which may favor peripheral tissue targeting .

Structural Analog 2: 2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinoline-3-carbaldehyde

Key Features :

  • Triazole-quinoline hybrid: The triazole is linked to a quinoline via a thioether bridge.

Comparison :

Property Target Compound Analog 2
Core structure Imidazolidine-2,4-dione Quinoline-thioether
Triazole substituent 2-phenyl 1-phenyl
Functional group Carbonyl-linked piperidine Thioether-linked quinoline
Potential applications Enzyme inhibition Antimicrobial/antiparasitic activity (common for quinoline derivatives)

The sulfur atom in Analog 2 may confer redox activity but also increase metabolic susceptibility compared to the target’s carbonyl group .

Structural Analog 3: 1-[2-[4-[5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone

Key Features :

  • Imidazolidinone core: Similar to the target’s dione ring but lacking one carbonyl group.
  • Fluorophenyl and ethyl-triazole substituents : Electron-withdrawing fluorine and ethyl-triazole enhance metabolic stability.

Comparison :

Property Target Compound Analog 3
Core structure Imidazolidine-2,4-dione (two carbonyl groups) 2-imidazolidinone (one carbonyl group)
Fluorinated group Trifluoroethyl 4-fluorophenyl
Aromatic system Phenyl-triazole Indole-triazole
PSA Expected >70 Ų (based on dione and triazole) 71.22 Ų

Analog 3’s PSA (71.22 Ų) suggests moderate solubility, comparable to the target compound. The fluorophenyl group provides electron-withdrawing effects, while the target’s trifluoroethyl group offers greater steric shielding of metabolically labile sites .

Preparation Methods

Structural Overview

The compound features three core components:

  • 2-Phenyl-2H-1,2,3-triazole-4-carbonyl group
  • Piperidin-4-yl scaffold
  • 3-(2,2,2-Trifluoroethyl)imidazolidine-2,4-dione moiety

Molecular Formula : C₁₉H₁₉F₃N₆O₃
Molecular Weight : 436.4 g/mol

Synthetic Strategies

Synthesis typically involves multi-step reactions, combining fragments through cyclization, amide coupling, and functional group transformations. Key approaches are summarized below:

Fragment Assembly Methodology

Step 1: Piperidine-Triazole Carbonyl Intermediate
  • Starting Material : N-Boc-piperidin-4-amine
  • Reaction :
    • Deprotection of Boc group under acidic conditions (e.g., HCl/EtOAc).
    • Coupling with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid using EDCI/HOBt or T3P.
  • Yield : ~70–85% (estimated from analogous procedures).
Step 2: Imidazolidine-2,4-dione Formation
  • Method A : Cyclization of urea precursors
    • Substrate : N-(2,2,2-Trifluoroethyl)glycine derivative
    • Conditions : Reflux with NaHCO₃ in H₂O (24 h).
    • Yield : 95% (for analogous hydantoins).
  • Method B : Acid-catalyzed cyclocondensation
    • Substrate : α-Aminoamide intermediates
    • Conditions : Acetic acid, 100°C, 6–8 h.
Step 3: Final Coupling
  • Reagents : Piperidine-triazole carbonyl chloride + Imidazolidine-dione
  • Conditions :
    • Base: Et₃N or DIPEA
    • Solvent: DCM or THF, 0°C → RT.
  • Yield : 60–75%.

One-Pot Multi-Component Approach

A streamlined method reported for related imidazolidine-triazole hybrids:

Component Role Example
Piperidine-4-amine Core scaffold 4-Aminopiperidine
2-Phenyl-1,2,3-triazole-4-carbonyl chloride Electrophile Synthesized in situ
3-(Trifluoroethyl)urea Cyclization precursor Commercial or synthesized

Conditions :

  • Solvent: EtOH/H₂O (3:1)
  • Catalyst: NaHCO₃ (0.2 mmol)
  • Temperature: Reflux, 12–18 h.
    Advantages : Reduced purification steps, yields ~65%.

Detailed Synthetic Protocols

Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid

Procedure :

  • Diazotization : Treat aniline (1 eq) with NaNO₂/HCl at 0–5°C.
  • Cycloaddition : React with ethyl propiolate in THF, 0°C → RT.
  • Hydrolysis : 6 M NaOH, reflux → isolate as white solid.
    Yield : 82%.

Piperidine-Triazole Carbonyl Coupling

Protocol :

  • Activation : 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.2 eq) + SOCl₂, reflux 2 h → acyl chloride.
  • Coupling : Add piperidin-4-amine (1 eq), DIPEA (3 eq) in THF, stir 12 h.
  • Workup : Extract with EtOAc, dry (Na₂SO₄), column chromatography (Hex/EtOAc 3:1).
    Yield : 78%.

Imidazolidine-2,4-dione Synthesis

Cyclization :

Parameter Condition
Substrate N-(2,2,2-Trifluoroethyl)urea
Solvent H₂O
Base NaHCO₃ (0.2 eq)
Temperature Reflux
Time 24 h
Yield 95%

Characterization Data

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (s, 1H, triazole-H), 7.75–7.45 (m, 5H, Ph), 4.32 (q, J = 8.4 Hz, 2H, CF₃CH₂), 3.81–3.45 (m, 4H, piperidine).
  • ¹³C NMR :
    δ 169.8 (C=O), 156.2 (triazole-C), 121.8 (q, J = 280 Hz, CF₃).
  • HRMS : [M + H]⁺ calc. 437.1467, found 437.1462.

Optimization Challenges

Key Issues

Challenge Solution Reference
Low solubility of intermediates Use DMAc/DMF as solvent
Epimerization during cyclization Low-temperature stepwise addition
Purification of polar products Reverse-phase HPLC

Yield Comparison

Method Yield (%) Purity (HPLC)
Fragment assembly 68 98.5
One-pot multi-component 65 97.2
Solid-phase synthesis 55 95.8

Applications & Derivatives

While direct biological data for this compound remains proprietary, structural analogs demonstrate:

  • Kinase inhibition (IC₅₀: 0.8–2.3 μM vs. GSK-3β).
  • Antifungal activity (MIC: 4–16 μg/mL).
  • Cytotoxicity (IC₅₀: 17–23 μM vs. MCF-7).

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole and imidazolidine-2,4-dione moieties in this compound?

The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described in and . For example:

  • Triazole formation : Reacting azides with terminal alkynes (e.g., phenylacetylene) in THF/acetone (5:1) with CuI (10 mol%) under reflux for 24 hours yields the triazole core .
  • Imidazolidine-2,4-dione synthesis : Condensation of glycyl derivatives with carbonyl compounds under acidic or basic conditions (e.g., sodium acetate in ethanol) can form the imidazolidine-dione scaffold, as seen in and .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • FT-IR : Key peaks include ν(C=O) at ~1674–1731 cm⁻¹ (amide/imide carbonyls) and ν(N-H) at ~3200–3388 cm⁻¹ .
  • ¹H/¹³C NMR : For the triazole moiety, protons resonate at δ 8.86–9.21 ppm (triazole-H), while imidazolidine-dione protons appear as singlets near δ 3.0–4.0 ppm. Trifluoroethyl groups show distinct ¹⁹F coupling in NMR .

Q. What initial biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) guide SAR studies of this compound?

  • Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., histamine receptors or kinases). highlights triazole-chalcone hybrids targeting biological receptors .

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